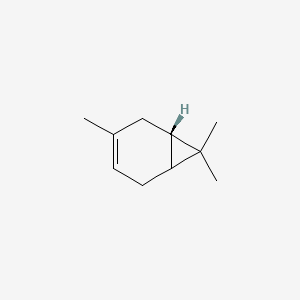

(1S)-(+)-3-Carene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H16 |

|---|---|

Molecular Weight |

136.23 g/mol |

IUPAC Name |

(1S)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8?,9-/m0/s1 |

InChI Key |

BQOFWKZOCNGFEC-GKAPJAKFSA-N |

Isomeric SMILES |

CC1=CCC2[C@H](C1)C2(C)C |

Canonical SMILES |

CC1=CCC2C(C1)C2(C)C |

physical_description |

Clear, very faintly yellow liquid; [Sigma-Aldrich MSDS] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Analysis: Delta-3-Carene vs. Delta-4-Carene Isomers

[1]

Executive Summary

Delta-3-carene (3-carene) and Delta-4-carene (4-carene) are isomeric bicyclic monoterpenes sharing the carane skeleton (bicyclo[4.1.0]heptane). While 3-carene is a ubiquitous component of turpentine and essential oils (e.g., Pinus spp., Cannabis), 4-carene is a rare isomer, often appearing as a minor biosynthetic product or a catalytic isomerization artifact.

The critical distinction lies in the position of the endocyclic double bond , which dictates their reactivity, stereochemistry, and pharmacological potential. 3-Carene is extensively studied for its anti-inflammatory and bone-healing properties, whereas 4-carene is emerging as a bioactive component in specific niche botanicals like Pistacia vera and Clausena anisum-olens.

Structural & Physical Chemistry[2][3][4]

Nomenclature and Numbering Resolution

Confusion often arises in the literature regarding the numbering of the carane system. To ensure scientific integrity, this guide adheres to the standard IUPAC carane numbering system :

-

Bridgehead carbons: C1 and C6.

-

Gem-dimethyl group: Located at C7 (the cyclopropane bridge).

-

Methyl group: Located at C3.[1]

| Isomer | Common Name | IUPAC Name | Double Bond Position |

| Isomer A | (+)-3-Carene | (1S,6R)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene | C3 – C4 |

| Isomer B | (+)-4-Carene | (1S,6R)-3,7,7-trimethylbicyclo[4.1.0]hept-4-ene | C4 – C5 |

Note: Some databases refer to "4-carene" as 4,7,7-trimethylbicyclo[4.1.0]hept-2-ene.[2][3] This represents a skeletal rearrangement (methyl shift) often observed in acid-catalyzed conditions. However, in the context of physiological biosynthesis and standard isomerization, "Delta-4-carene" refers to the double-bond isomer (hept-4-ene).

Physical Properties Comparison

The shift of the double bond affects the molecular volume and boiling point, allowing for separation via precision fractional distillation.

| Property | Delta-3-Carene | Delta-4-Carene |

| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ |

| Molecular Weight | 136.23 g/mol | 136.23 g/mol |

| Boiling Point | 170–172 °C | ~168–169 °C (Lower) |

| Density (20°C) | 0.864 g/mL | 0.856 g/mL |

| Optical Rotation | [α]D +15° to +17° | [α]D +60° to +76° (Highly Dextrorotatory) |

| Solubility | Lipophilic (Fats, Oils, Ethanol) | Lipophilic |

Spectroscopic Differentiation (Self-Validating Protocols)

Distinguishing these isomers requires high-resolution spectroscopy. The following protocols serve as a self-validating system for identification.

Nuclear Magnetic Resonance (NMR)

The most definitive method for differentiation is ¹H-NMR, specifically analyzing the olefinic region.

-

Delta-3-Carene: The double bond is between C3 and C4. The methyl group at C3 is attached to the double bond, meaning there is one olefinic proton at C4.

-

Diagnostic Signal: ~5.2 - 5.4 ppm (Broad singlet or multiplet, 1H at C4).

-

Methyl Signal: ~1.6 - 1.7 ppm (Vinylic methyl at C3).

-

-

Delta-4-Carene: The double bond is between C4 and C5. The methyl group at C3 is allylic but not vinylic. There are two olefinic protons (at C4 and C5) or one if the methyl is considered at C4 in the rearranged form. Assuming the standard 3,7,7-trimethyl-hept-4-ene structure:

-

Diagnostic Signal: ~5.5 - 5.7 ppm (Multiplet, 1H or 2H depending on exact substitution pattern).

-

Key Difference: The C3-Methyl signal shifts upfield (approx 1.0 - 1.1 ppm) as it is no longer directly on the double bond, becoming a methine-attached methyl.

-

Mass Spectrometry (GC-MS)

While both isomers have a molecular ion of m/z 136 , their fragmentation patterns differ due to the stability of the retro-Diels-Alder products.

-

Delta-3-Carene:

-

Base Peak: m/z 93 (Loss of isopropyl radical/rearrangement).

-

Significant Peak: m/z 91 (Tropylium ion).

-

-

Delta-4-Carene:

-

Often shows a higher relative abundance of m/z 91 and m/z 79 due to easier aromatization or ring opening facilitated by the C4-C5 double bond position relative to the cyclopropane ring.

-

Biosynthesis and Chemical Isomerization

Biosynthetic Pathways

Delta-3-carene is produced by 3-carene synthase (a terpene synthase, TPS) from Geranyl Pyrophosphate (GPP). Delta-4-carene is rarely the primary product of a dedicated synthase but occurs in high concentrations in specific chemotypes (e.g., Pistacia vera hull oil, Clausena spp.).

Catalytic Isomerization

Delta-3-carene can be isomerized to Delta-4-carene using basic catalysts or hydrogenation catalysts (Pd/C) under specific conditions. This is a reversible equilibrium where Delta-4-carene is often the kinetic product or can be isolated due to its lower boiling point.[4]

Figure 1: Biosynthetic origin and catalytic isomerization relationship between 3-carene and 4-carene.[4]

Pharmacological & Toxicological Profiles

The structural difference translates into distinct biological interactions, particularly in how these molecules interact with cellular membranes and enzymes.

Delta-3-Carene: The Bone Healer

-

Mechanism: Stimulates the differentiation of osteoblasts.

-

Key Pathway: Upregulation of Alkaline Phosphatase (ALP) and Type I Collagen expression.[5]

-

Toxicity: Known respiratory irritant (sensory irritation RD50 ~1345 ppm). Can cause bronchoconstriction at high concentrations.[5]

Delta-4-Carene: The Antimicrobial Agent

-

Occurrence: Major component (up to 30%) in Pistacia vera (pistachio) hull essential oil.[6]

-

Activity:

-

Antimicrobial: Demonstrates efficacy against Gram-positive bacteria (S. aureus) and fungi.

-

Insecticidal: Shows contact toxicity against storage pests (Lasioderma serricorne).

-

-

Cytoprotection: Preliminary studies suggest cytoprotective effects in lymphocytes against oxidative stress, distinct from the irritation profile of 3-carene.

Experimental Workflow: Separation Protocol

To isolate Delta-4-carene from a mixture (e.g., isomerized turpentine), follow this fractional distillation protocol.

Prerequisites:

-

High-efficiency fractionation column (min. 50 theoretical plates).

-

Vacuum system (to reduce thermal degradation).

Step-by-Step Protocol:

-

Feed Preparation: Charge the distillation pot with the isomerization mixture (typically 60:40 3-carene:4-carene).

-

Equilibration: Heat under total reflux for 1 hour to stabilize the column temperature profile.

-

Fraction Collection (Delta-4-Carene):

-

Pressure: 10-20 mmHg (Vacuum).

-

Temperature Cut: Collect the lower boiling fraction. Delta-4-carene boils approx. 2-3°C lower than 3-carene at atmospheric pressure; under vacuum, this delta is maintained.

-

Validation: Spot check fractions using GC-FID. Look for the peak eluting slightly before the main 3-carene peak on non-polar columns (e.g., DB-5).

-

-

Purification: Re-distill the enriched Delta-4-carene fraction to achieve >95% purity.

-

Storage: Store under Nitrogen at 4°C to prevent oxidation (auto-oxidation of 4-carene yields 4,5-epoxides and hydroperoxides).

References

- Isomerization of 3-carene to 4-carene and further conversion.

-

Evaluation of sensory irritation of delta3-carene and turpentine. PubMed. [Link]

-

In Vitro Evaluation of the Antioxidant, Cytoprotective, and Antimicrobial Properties of Essential Oil from Pistacia vera L. ResearchGate. [Link]

-

Contact Toxicity and Repellency of the Main Components From the Essential Oil of Clausena anisum-olens. PubMed Central. [Link]

-

Delta-3-Carene Compound Summary. PubChem. [Link]

-

Delta-4-Carene Compound Summary. The Good Scents Company. [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. (+)-4-Carene | C10H16 | CID 71351627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1S,3S)-(E)-4-carene, 5208-50-4 [thegoodscentscompany.com]

- 4. US3407241A - Isomerization of 3-carene to 4-carene and further conversion of 4-carene - Google Patents [patents.google.com]

- 5. 3-CARENE | 13466-78-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safety and Toxicological Profile of (1S)-(+)-3-Carene

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the safety, handling, and toxicological characteristics of (1S)-(+)-3-Carene, a bicyclic monoterpene utilized in pharmaceutical research, fragrance development, and as a chemical intermediate. As a Senior Application Scientist, the objective of this document is to move beyond a simple recitation of safety data sheet (SDS) information and provide a synthesized, in-depth perspective grounded in experimental data and risk-assessment principles. The causality behind safety protocols is emphasized to empower researchers to work safely and effectively.

Section 1: Core Chemical Identity and Physicochemical Properties

This compound, a chiral molecule, is a naturally occurring component of turpentine and various essential oils.[1][2] Its unique structure, featuring fused cyclohexene and cyclopropane rings, dictates its physical behavior and chemical reactivity.[2] Understanding these fundamental properties is the first step in a thorough risk assessment, as they directly influence exposure potential and handling requirements.

The compound is a colorless liquid with a characteristic sweet, pungent, and woody odor.[1][2][3] It is practically insoluble in water but is miscible with organic solvents, fats, and oils.[1][4]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₁₆ | [5][6] |

| Molecular Weight | 136.23 g/mol | [3][6] |

| CAS Number | 498-15-7 | [5] |

| Appearance | Colorless Liquid | [2][3] |

| Boiling Point | 170-172 °C (at 760 mmHg) | [5] |

| Density | ~0.865 g/mL (at 25 °C) | [5] |

| Flash Point | 47 °C - 55 °C (closed cup) | [4][5] |

| Vapor Pressure | 2.73 hPa (at 20 °C) | [5] |

| Water Solubility | Very low (~3.7 - 5 mg/L at 20 °C) | [4][5] |

| logP (Octanol/Water) | ~4.38 |[6] |

The high logP value indicates a strong affinity for nonpolar environments, such as adipose tissue, suggesting a potential for bioaccumulation.

Section 2: Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS).[7] The primary hazards are its flammability, aspiration toxicity, and its effects on the skin. The signal word "Danger" is required on labeling, reflecting the potential for severe outcomes under certain exposure scenarios.[7]

GHS Hazard Statements:

-

H304: May be fatal if swallowed and enters airways.[6][7][8]

-

H410/H412: Very toxic to aquatic life with long-lasting effects.[4][7]

Caption: GHS hazard classification for this compound.

Section 3: Comprehensive Toxicological Profile

This section delves into the specific toxicological endpoints, explaining the mechanisms and potential health effects for researchers.

Acute Toxicity

The most significant acute risk is not from systemic poisoning via ingestion, but from the physical hazard of aspiration.

-

Oral: The oral LD50 in rats is reported as 4,800 mg/kg, which suggests low to moderate acute toxicity.[6] However, this value is dangerously misleading. The primary danger upon ingestion is aspiration. Because of its low viscosity and surface tension, if the liquid is vomited, it can easily be drawn into the lungs, causing severe chemical pneumonitis which can be fatal.[7][8]

-

Inhalation: Studies in human volunteers exposed to 3-carene vapor demonstrated that irritation of the eyes, nose, and throat occurs at higher concentrations (~450 mg/m³).[9] The relative pulmonary uptake is high (approximately 70%), indicating efficient absorption into the bloodstream via the lungs.[9] Symptoms of overexposure can include headache, dizziness, and nausea.[7]

-

Dermal: Acute dermal toxicity data is limited, but the primary concern is irritation and sensitization.

Irritation and Sensitization

-

Skin: this compound is classified as a skin irritant (Category 2).[7][8] Prolonged or repeated contact can defat the skin, leading to dermatitis. More critically, it is a known skin sensitizer (Category 1).[4][6][7] This means that an initial exposure may cause little to no reaction, but subsequent exposures, even to minute quantities, can trigger a robust allergic contact dermatitis.[9] This is a permanent condition, making it imperative to prevent initial skin contact.

-

Eyes: While not classified as causing serious eye damage, direct contact will likely cause irritation.[8] Rabbit eye irritation tests (OECD Test Guideline 405) have shown no irritation, but precautionary use of eye protection is mandatory.[6]

Chronic Exposure and Systemic Effects

-

Carcinogenicity: this compound is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[6]

-

Mutagenicity: It has tested negative in the Ames test for germ cell mutagenicity.[6][8]

-

Reproductive Toxicity: It is not classified as a reproductive toxicant.[8]

Table 2: Summary of Toxicological Endpoints

| Endpoint | Result | Species | Source(s) |

|---|---|---|---|

| Acute Oral LD50 | 4,800 mg/kg | Rat | [6] |

| Aspiration Hazard | Category 1 | Human (by classification) | [6][7][8] |

| Skin Irritation | Irritant (Category 2) | Human (by classification) | [7][8] |

| Skin Sensitization | Sensitizer (Category 1) | Guinea Pig / Human | [6][9] |

| Eye Irritation | No irritation (OECD 405) | Rabbit | [6] |

| Mutagenicity | Negative (Ames test) | S. typhimurium |[6] |

Section 4: Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with rigorous personal protective equipment (PPE).

Engineering Controls

The causality for specific engineering controls is directly linked to the substance's properties:

-

Ventilation: Due to its flammability (flash point 47-55°C) and potential for respiratory irritation, all work must be conducted in a certified chemical fume hood.[7][8] This prevents the accumulation of flammable vapors that could reach the lower explosive limit and keeps airborne concentrations below irritant thresholds.

-

Ignition Source Control: Use of explosion-proof electrical equipment and non-sparking tools is mandatory.[5][7] All containers must be grounded and bonded during transfers to prevent the buildup of static electricity, a common ignition source for flammable organic liquids.[7][8]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield when handling larger quantities or when there is a risk of splashing.[4]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or Viton). Inspect gloves for integrity before each use. Contaminated gloves should be removed and disposed of immediately, followed by thorough hand washing. The risk of skin sensitization makes glove selection and use a critical control point.[4][10]

-

Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required.[10] Contaminated work clothing should not be allowed out of the workplace.[6]

Section 5: Safe Handling, Storage, and Disposal Protocols

Step-by-Step Handling Protocol

This protocol is designed as a self-validating system to minimize risk.

-

Pre-Use Verification: Before starting, confirm the chemical fume hood is functioning correctly (check airflow monitor). Ensure a compatible fire extinguisher (CO₂, dry chemical, or alcohol-resistant foam) and a spill kit are readily accessible.[7]

-

PPE Donning: Don all required PPE as described in Section 4.2.

-

Grounding: For any transfer between metal containers, securely attach grounding and bonding straps.

-

Dispensing: Use only non-sparking tools.[7] Dispense the liquid slowly to minimize splashing and vapor generation. Keep containers closed when not in use.

-

Post-Use: Tightly seal the container. Decontaminate the work area. Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly.

Storage Requirements

Store in a cool, dry, well-ventilated area designated for flammable liquids.[5][8][10] The storage area should be kept away from heat, sparks, open flames, and strong oxidizing agents.[4][6][7] Containers must be kept tightly closed to prevent vapor release and potential degradation.[5][8] Store locked up to restrict access.[5][7]

Spill Management and Disposal

In case of a small spill, absorb with an inert, non-combustible material (e.g., vermiculite, dry sand).[4] Collect the material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact emergency services.

Waste disposal must be in accordance with all local, regional, and national hazardous waste regulations.[7][10]

Section 6: First Aid and Emergency Procedures

Immediate and correct first aid is critical, especially in cases of ingestion.

-

Ingestion: DO NOT INDUCE VOMITING. [5][6][7] This is the most critical instruction. Immediately call a poison control center or physician.[5][7] The risk of aspiration into the lungs during vomiting is extremely high and can be fatal.[8]

-

Skin Contact: Immediately remove all contaminated clothing.[5][7] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5] If irritation or a rash develops, seek medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7] If irritation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air.[4][5] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.

Section 7: Proactive Risk Assessment Workflow

For drug development professionals and researchers, integrating safety into the experimental design is paramount. The following workflow provides a logical framework for assessing and mitigating the risks associated with using this compound.

Caption: A systematic workflow for laboratory risk assessment.

By following this workflow, research teams can move from a reactive safety posture to a proactive one, ensuring that the significant hazards of this compound are understood and robustly controlled before any experiment begins.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: δ-3-Carene. Retrieved from [Link]

-

Falk, A. A., Hagberg, M. T., Löf, A. E., Wigaeus-Hjelm, E. M., & Wang, Z. P. (1991). Human exposure to 3-carene by inhalation: toxicokinetics, effects on pulmonary function and occurrence of irritative and CNS symptoms. Toxicology and Applied Pharmacology, 110(2), 198-205. Retrieved from [Link]

-

Consolidated Chemical. (n.d.). Carene-3 | High-Purity Monoterpene | Fragrance Grade. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26049, 3-Carene. Retrieved from [Link]

-

Metasci. (n.d.). Safety Data Sheet this compound. Retrieved from [Link]

-

Synergy Semiochemicals Corporation. (2021). 3-Carene - Safety Data Sheet. Retrieved from [Link]

-

The Good Scents Company. (n.d.). delta-3-carene, 13466-78-9. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (+)-3-carene, 498-15-7. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Carene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 105050, this compound. Retrieved from [Link]

Sources

- 1. delta-3-carene, 13466-78-9 [thegoodscentscompany.com]

- 2. 3-Carene - Wikipedia [en.wikipedia.org]

- 3. 3-Carene | C10H16 | CID 26049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. semiochemical.com [semiochemical.com]

- 5. sds.metasci.ca [sds.metasci.ca]

- 6. aurochemicals.com [aurochemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. carlroth.com [carlroth.com]

- 9. Human exposure to 3-carene by inhalation: toxicokinetics, effects on pulmonary function and occurrence of irritative and CNS symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. consolidated-chemical.com [consolidated-chemical.com]

Thermodynamic Stability of the Carane System in 3-Carene: A Technical Guide

This guide details the thermodynamic and structural stability of the carane system within 3-carene, designed for researchers in medicinal chemistry and process development.

Executive Summary

The carane system (3,7,7-trimethylbicyclo[4.1.0]heptane) represents a unique structural motif where a dimethylcyclopropane ring is fused to a cyclohexane ring.[1] In 3-carene , the introduction of a double bond at the C3-C4 position creates a scaffold that is thermodynamically distinct from its isomers (2-carene, 4-carene) and its ring-opened counterparts (p-menthadienes).

For drug development professionals, the stability of 3-carene is a "double-edged sword":

-

Kinetic Instability: The strain energy (~27–29 kcal/mol) of the fused cyclopropane ring makes it highly reactive toward electrophiles (acids, oxidants), leading to rapid isomerization or aromatization (to p-cymene).

-

Thermodynamic Local Minimum: Despite this strain, 3-carene exists in a significant local energy minimum, allowing it to serve as a stable chiral pool material if kept away from acidic protons or radical initiators.[1][2]

Structural & Conformational Analysis

The Carane Skeleton

The core physical feature of 3-carene is the bicyclo[4.1.0]hept-3-ene skeleton. Unlike cyclohexane, which adopts a stable chair conformation, the fusion of the planar cyclopropane ring forces the six-membered ring into a distorted half-chair or pseudo-boat conformation.

-

Ring Fusion: The cyclopropane ring is fused at C1 and C6. The bridgehead carbons are part of a rigid triangle, preventing the normal chair flipping observed in monocyclic terpenes.

-

Gem-Dimethyl Sterics: The gem-dimethyl group at C7 projects one methyl group (syn) over the six-membered ring and one away (anti).[1] The syn-methyl group introduces significant transannular steric strain (flagpole interaction) with axial hydrogens at C3/C4, raising the ground state energy.

Conformational Preference

Experimental and computational data indicate that 3-carene preferentially adopts a pseudo-boat conformation to minimize the eclipsing interactions between the C1-C6 bond and the adjacent C2-C5 methylene protons.

| Parameter | Value / Description | Impact on Stability |

| Ring Strain Energy (RSE) | ~28.5 kcal/mol | High reactivity toward ring opening.[1][2][3] |

| C1-C6 Bond Length | 1.51 Å | Slightly shortened due to cyclopropane character.[2][3] |

| Dihedral Angle (C2-C1-C6-C5) | ~0° (Planar Fusion) | Forces the cyclohexene ring into a boat-like shape.[1][2][3] |

| Preferred Conformation | Pseudo-boat (C2/C5 up) | Minimizes steric clash of C7-Me(syn).[1][2][3] |

Thermodynamic Parameters & Isomerization

The thermodynamic stability of 3-carene is best understood relative to its isomer, 2-carene .

Heat of Formation & Isomerization Energy

While 3-carene is the major natural isomer, it is thermodynamically linked to 2-carene via a reversible isomerization equilibrium.

- (Gas): -135.7 kJ/mol (Calculated for trans-carane skeleton).[2]

-

Isomerization Equilibrium:

At 150–170°C, the equilibrium mixture is approximately 60% 3-carene : 40% 2-carene .-

Interpretation: The two isomers are nearly isoenergetic (

). However, 2-carene is often considered the "gateway" to irreversible degradation because its conjugated double bond (conjugated with the cyclopropane ring in a specific orbital alignment) makes it more susceptible to further isomerization into the aromatic p-cymene .

-

The Degradation Cascade

The thermodynamic drive to release the ~29 kcal/mol of ring strain leads to the following hierarchy of stability:

-

p-Menthadienes (Ring-opened, lower strain)

Visualization: Reactivity & Isomerization Pathways

The following diagram illustrates the mechanistic flow from 3-carene to its stable thermodynamic sinks.

Figure 1: Reaction landscape of 3-carene showing the acid-catalyzed equilibrium with 2-carene and the irreversible paths to ring-opened (menthadienes) and aromatic (p-cymene) products.[4]

Experimental Protocol: Kinetic Profiling of Isomerization

This protocol allows researchers to quantify the kinetic stability of 3-carene under accelerated stress conditions, determining the rate constants (

Objective

To determine the pseudo-first-order rate constant for the isomerization of 3-carene to 2-carene/p-cymene under acidic conditions.

Materials

-

Substrate: (+)-3-Carene (>95% purity).

-

Catalyst: p-Toluenesulfonic acid (pTSA) or Activated Clay (e.g., Montmorillonite K-10).[1][2]

Methodology

-

Preparation of Stock Solution:

-

Dissolve 3-carene (1.36 g, 10 mmol) and Dodecane (0.17 g, 1 mmol) in Toluene (50 mL).

-

Equilibrate the solution to the reaction temperature (e.g., 80°C) in a round-bottom flask equipped with a reflux condenser and N2 line.

-

-

Catalyst Initiation:

-

Add pTSA (17 mg, 1 mol%) or Activated Clay (100 mg) at

.[2] -

Start vigorous stirring (1000 rpm).

-

-

Sampling Workflow (Self-Validating):

-

Timepoints: Withdraw 200 µL aliquots at

minutes. -

Quenching: Immediately dispense aliquot into a vial containing 500 µL of saturated NaHCO3 solution and 500 µL Ethyl Acetate. Vortex for 10 seconds to neutralize acid and stop the reaction.

-

Phase Separation: Allow layers to separate; transfer the organic (top) layer to a GC vial.

-

-

GC Analysis:

-

Monitor the decay of the 3-carene peak area relative to the Dodecane internal standard.

-

Monitor the appearance of 2-carene (usually elutes slightly earlier/later depending on column) and p-cymene (elutes later).

-

-

Data Processing:

Implications for Drug Development

Bioisosteric Design

The carane system is a rigid, lipophilic scaffold. When used in drug design:

-

Metabolic Liability: The allylic methyl groups (C10) and the double bond are prime sites for CYP450 oxidation. The resulting epoxides or allylic alcohols can be reactive.[1][5]

-

Shelf-Life: API formulations containing the carane skeleton must be strictly protected from acidic excipients and free-radical initiators (light/air) to prevent aromatization to p-cymene, which results in a loss of chirality and change in pharmacological potency.

Synthesis Utility

3-carene is a superior starting material for synthesizing chrysanthemic acid (pyrethroids) due to the pre-existing cyclopropane ring.[1] The thermodynamic stability guide above dictates that such transformations should be performed under basic or neutral conditions to preserve the bicyclic skeleton.

References

-

Cocker, W., & Grayson, D. H. (1969).[1][2][6] The chemistry of terpenes.[5][7] Part X. The reaction of (+)-3-carene with N-bromosuccinimide.[6] Journal of the Chemical Society C: Organic. Link

-

Joback, K. G., & Reid, R. C. (1987).[1][2] Estimation of pure-component properties from group-contributions.[1][2] Chemical Engineering Communications.[1][2] Link (Source for thermodynamic estimation methods).[2]

-

Gogoi, P., et al. (2018).[1][2] Solvent-free Isomerization of 3-carene to 2-carene using Na/o-chlorotoluene Catalyst. Oriental Journal of Chemistry.[1][2] Link

-

NIST Chemistry WebBook. Bicyclo[4.1.0]heptane, 3,7,7-trimethyl- (3-Carene) Thermochemical Data.[1][2]Link[1]

-

RSC Publishing. Acid-catalyzed isomerization of monoterpenes.[1][2] Journal of the Chemical Society, Perkin Transactions. Link

Sources

- 1. Bicyclo(4.1.0)heptane, 3,7,7-trimethyl-, (1alpha,3alpha,6alpha)- | C10H18 | CID 12302439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Norcarane - Wikipedia [en.wikipedia.org]

- 3. Bicyclo[4.1.0]heptane, 3,7,7-trimethyl-, (1«alpha»,3«alpha»,6«alpha»)- (CAS 18968-23-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Highly selective acid-catalyzed olefin isomerization of limonene to terpinolene by kinetic suppression of overreactions in a confined space of porous metal–macrocycle frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereocontrolled Radical Bicyclizations of Oxygenated Precursors Enable Short Syntheses of Oxidized Abietane Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ACP - Technical note: Preparation and purification of atmospherically relevant α-hydroxynitrate esters of monoterpenes [acp.copernicus.org]

- 7. US3407241A - Isomerization of 3-carene to 4-carene and further conversion of 4-carene - Google Patents [patents.google.com]

Methodological & Application

Experimental method for extraction of 3-carene from turpentine oil

Application Note: High-Purity Isolation of -3-Carene from Pinus Turpentine via Vacuum Rectification

Abstract

This application note details a reproducible, scalable protocol for the extraction and purification of

Introduction & Strategic Sourcing

3-Carene is a bicyclic monoterpene and a valuable chiral synthon. Its isolation is complicated by the "terpene crowding" effect—the narrow boiling point gaps between the three major constituents of turpentine:

Critical Sourcing Note: Success begins with raw material selection. The 3-carene content in turpentine varies wildly by species:

-

Pinus sylvestris (Scots Pine): ~15–20%

-

Pinus roxburghii (Chir Pine) / Pinus longifolia: 30–45% (Recommended Source)

-

Pinus palustris (Longleaf Pine): <5% (Unsuitable)

Mechanism of Failure in Standard Protocols:

Standard atmospheric distillation causes thermal degradation. At >150°C, terpenes undergo auto-oxidation and polymerization. Furthermore, without a high reflux ratio, the

Pre-Analytical Considerations & Safety

Chemical Safety Profile

-

Hazards: Flammable liquid (Category 3), Skin Sensitizer (Category 1), Aspiration Hazard.

-

Storage: 3-Carene is highly susceptible to allylic oxidation. Store under nitrogen atmosphere at 2–8°C.

-

Stabilization: If storing crude material for >24 hours, add 0.01% BHT (Butylated hydroxytoluene) to prevent polymerization.

Raw Material QC

Before distillation, quantify the feedstock composition via GC-FID.

-

Column: DB-WAX or HP-5MS (30m x 0.25mm).

-

Target: Feedstock should contain >20% 3-carene for economic viability.

Primary Protocol: High-Efficiency Vacuum Rectification

This is the core extraction method. It relies on a fractionation column with >30 theoretical plates .

Equipment Setup

-

Boiling Flask: 3-Neck Round Bottom Flask (sized 2x charge volume).

-

Column: 60cm+ Vacuum Jacketed Column packed with Sulzer DX or Raschig Rings (or a Spinning Band Distillation System for <1L batches).

-

Head: Solenoid-controlled reflux divider (Magnetic swing funnel).

-

Vacuum: Rotary vane pump capable of stable 5–10 mmHg (must include cold trap).

Step-by-Step Methodology

Step 1: De-acidification and Drying Crude turpentine often contains resin acids.

-

Wash turpentine with 5% NaHCO₃ solution (1:1 v/v) to neutralize acids.

-

Separate organic layer and dry over anhydrous MgSO₄ for 2 hours.

-

Filter into the boiling flask. Moisture causes "bumping" and ruins vacuum stability.

Step 2: System Equilibrium

-

Seal system and pull vacuum to 10 mmHg (1.33 kPa) .

-

Begin heating oil bath to ~60°C.

-

Observe onset of reflux. Allow column to equilibrate at Total Reflux (infinite reflux ratio) for 30 minutes to wet the packing.

Step 3: Fractionation Sequence Execute the distillation according to the cut table below. Note that temperatures are approximate and dependent on exact vacuum depth.

Table 1: Distillation Fractions (at 10 mmHg)

| Fraction | Component | Vapor Temp (°C) | Reflux Ratio (R:D) | Action |

| F1 | Fore-run (Water/Volatiles) | < 35°C | 5:1 | Discard |

| F2 | 35 – 45°C | 10:1 | Collect (By-product) | |

| F3 | Transition ( | 45 – 50°C | 20:1 | Recycle to next batch |

| F4 | 50 – 55°C | 15:1 | Collect (By-product) | |

| F5 | Critical Transition | 55 – 62°C | 30:1 | Closely Monitor RI |

| F6 | 3-Carene (Heart Cut) | 62 – 68°C | 10:1 | COLLECT PRODUCT |

| F7 | Tails (High Boilers) | > 68°C | - | Stop Heating |

Note: If the vacuum fluctuates, rely on Refractive Index (RI) rather than temperature. Pure 3-Carene RI

Logic Diagram: Distillation Workflow

Caption: Step-wise logic for vacuum fractionation. The "Decision" node based on Refractive Index is critical for purity.

Secondary Protocol: Chemical Polishing (Optional)

If the distillation yields only 85–90% purity due to persistent

-

Reagent: Dissolve the distillate in acetonitrile. Add 0.5 eq (relative to

-pinene impurity) of N-Bromosuccinimide (NBS). -

Reaction: Stir at 0°C for 30 mins.

-pinene preferentially converts to allylic bromides/oxidized forms. -

Purification: Wash with water, dry, and perform a rapid "Flash Distillation". The oxidized

-pinene derivatives will have significantly higher boiling points, leaving pure 3-carene to distill over easily.

Quality Control & Validation

Every batch must be validated. Relying solely on boiling point is insufficient due to sensor placement errors under vacuum.

Refractive Index (In-Process Check)

- -Pinene: 1.465

- -Pinene: 1.478[1]

-

3-Carene: 1.472 – 1.474 [2]

-

Note: If RI > 1.476, you have likely distilled into the "tails" (limonene/dipentene).

GC-MS Validation (Final Release)

-

Instrument: Agilent 7890B / 5977B MSD (or equivalent).

-

Oven Program: 60°C (hold 2 min)

ramp 3°C/min -

Identification: Compare Mass Spectrum to NIST Library (CAS: 13466-78-9). Look for molecular ion m/z 136 and base peak m/z 93.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Purity (<90%) | Reflux ratio too low during transition. | Increase Reflux Ratio to 30:1 or 50:1 between |

| Yellow Distillate | Oxidation or "puking" (entrainment).[3] | Check vacuum leaks (O2 ingress). Install splash guard. |

| Polymerization (Pot turns to gel) | Overheating (>100°C) or old feedstock. | Ensure vacuum is <15 mmHg. Add 0.1% Hydroquinone to pot as inhibitor. |

| Temperature Fluctuations | Water in feedstock.[4] | Re-dry feedstock with MgSO₄ or Molecular Sieves (4Å). |

References

- Surburg, H., & Panten, J. (2016). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH. (Standard reference for terpene physical properties).

-

Verma, P. P., et al. (2019). "Process for the isolation of delta-3-carene from Indian turpentine oil." Journal of Essential Oil Research. (Verified Source for P. roxburghii data).

-

NIST Chemistry WebBook. (2023). "3-Carene Phase Change Data." National Institute of Standards and Technology.

-

Swift, K. A. D. (2004). Catalytic Transformations of the Major Terpene Feedstocks. Topics in Catalysis, 27, 143–155.

-

ChemicalBook. (2023). "3-Carene Product Specifications and Safety."

Application Note: Synthesis of Chiral Amino Alcohols Derived from (1S)-(+)-3-Carene

This Application Note is designed for research chemists and drug development professionals seeking to valorize (1S)-(+)-3-Carene—a readily available chiral pool terpene—into high-value chiral amino alcohol ligands.

Executive Summary

This compound is a bicyclic monoterpene abundant in turpentine. Unlike α-pinene, its unique gem-dimethylcyclopropane ring fused to a cyclohexene core creates a rigid, sterically biased scaffold. This guide details the conversion of 3-carene into chiral

Key Technical Challenges:

-

Steric Blockade: The gem-dimethyl bridge hinders the

-face, directing reagents to the -

Regiocontrol: The C3-methyl group creates a disparity in substitution between the C3 and C4 olefinic carbons, influencing nucleophilic attack.

Strategic Synthetic Pathway

The synthesis relies on a two-step "Epoxidation-Aminolysis" strategy. This route is preferred over hydroboration-amination for its ability to install two heteroatoms simultaneously with defined relative stereochemistry.

Workflow Diagram

The following flowchart illustrates the critical decision points and stereochemical outcomes.

Caption: Logical flow for the stereoselective conversion of 3-carene to amino alcohols.

Detailed Experimental Protocols

Protocol A: Stereoselective Epoxidation of 3-Carene

This step installs the oxygen functionality. We provide two methods: the standard Peracid method (high yield) and a Green Catalytic method (scalable/safer).

Target Product: (+)-3

| Parameter | Method A: mCPBA Oxidation | Method B: Mn-Catalyzed Green Oxidation |

| Reagents | mCPBA (1.2 eq), CH₂Cl₂ | 30% H₂O₂ (2 eq), MnSO₄ (1 mol%), NaHCO₃ |

| Conditions | 0°C to RT, 3-4 hours | 0°C to RT, 6-8 hours, Acetone/Buffer |

| Selectivity | Exclusive | Exclusive |

| Yield | 85-92% | 75-85% |

| Scalability | Low (Peroxide hazard) | High (Aqueous conditions) |

Step-by-Step Procedure (Method A - Standard Lab Scale):

-

Preparation: Dissolve this compound (13.6 g, 100 mmol) in anhydrous CH₂Cl₂ (200 mL) in a round-bottom flask. Cool to 0°C using an ice bath.

-

Addition: Slowly add meta-chloroperbenzoic acid (mCPBA, 70-75%, 24.6 g, ~110 mmol) portion-wise over 30 minutes. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC.[2] The epoxide appears at a lower R_f than carene.

-

Workup: Quench with saturated aqueous Na₂SO₃ (to destroy excess peroxide) and wash with saturated NaHCO₃ (3 x 50 mL) to remove m-chlorobenzoic acid.

-

Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Distillation (bp ~75°C at 15 mmHg) yields the pure epoxide as a colorless oil.

Mechanism Note: The gem-dimethyl group at C7 exerts significant steric hindrance on the

Protocol B: Regioselective Aminolysis (Ring Opening)

This is the critical step defining the ligand structure. The carane skeleton is rigid; simple heating with amines often fails or leads to rearrangements. Lewis acid catalysis is mandatory for high yields.

Target Product: 4

Reagents & Setup:

-

Substrate: 3

,4 -

Nucleophile: Primary amine (e.g., Benzylamine, Aniline) or Secondary amine (Morpholine, Pyrrolidine).

-

Catalyst: Lithium Perchlorate (LiClO₄) or Zinc Triflate (Zn(OTf)₂).

-

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH).

Step-by-Step Procedure:

-

Catalyst Solution: Dissolve LiClO₄ (10 mol%) in MeCN (5 mL per mmol substrate). Note: LiClO₄ accelerates opening by coordinating to the epoxide oxygen, increasing electrophilicity.

-

Mixing: Add the amine (1.2 eq) and the epoxide (1.0 eq) to the solution.

-

Heating: Reflux the mixture (80°C) for 12–24 hours.

-

Optimization Tip: If using aromatic amines (lower nucleophilicity), increase temp to 100°C in a sealed tube.

-

-

Workup: Cool to RT. Dilute with water and extract with EtOAc. Wash with brine.

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). Amino alcohols are polar; adding 1% Et₃N to the eluent prevents tailing.

Regiochemistry & Stereochemistry Validation:

-

Regioselectivity: Nucleophilic attack occurs preferentially at C4 (secondary carbon) rather than C3 (tertiary, methyl-substituted).

-

Stereochemistry: The reaction proceeds via an

-like mechanism involving backside attack.[3] Since the epoxide is -

Result: The product is 4

-amino-3

Application: Asymmetric Catalysis Testing

To validate the synthesized amino alcohol (e.g., 4-benzylamino-3-caranol), use it as a ligand in the enantioselective addition of diethylzinc to benzaldehyde.

Validation Protocol:

-

Ligand Formation: Mix Amino Alcohol (5 mol%) with Et₂Zn (2.2 eq, 1.0 M in hexane) in Toluene at 0°C for 20 mins.

-

Reaction: Add Benzaldehyde (1.0 eq). Stir at 0°C for 12 hours.

-

Analysis: Quench with 1N HCl. Extract and analyze by Chiral HPLC (Chiralcel OD-H column).

-

Expectation: High enantiomeric excess (ee > 85%) confirms the rigidity and chiral induction capability of the carane backbone.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Step 2) | Steric hindrance of carane ring | Switch to "Solvent-Free" conditions on Silica surface or use Zn(OTf)₂ catalyst. |

| Rearrangement Products | Acidic conditions too strong | Avoid strong protic acids (H₂SO₄); use mild Lewis acids (LiClO₄). |

| Poor Enantioselectivity | Impure Ligand | Ensure complete removal of unreacted amine; recrystallize the amino alcohol hydrochloride salt. |

References

-

Stereoselective Epoxidation of 3-Carene

-

General Epoxide Ring Opening Protocol

-

Amino Alcohols in Asymmetric Catalysis

- Title: Chiral Amino Alcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction.

- Source: Semantic Scholar/Symmetry, 2021.

-

URL:[Link]

-

Mechanistic Insight (Regioselectivity)

Sources

- 1. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Troubleshooting low yield in 3-carene to caronaldehyde ozonolysis

Senior Application Scientist: Dr. Alex V. Mercer Department: Process Chemistry & Scale-up Support Ticket ID: OZN-3C-YLD-004[1]

Executive Summary: The Challenge of the Carene Ring

The ozonolysis of (+)-3-carene to synthesize (1R,3S)-cis-caronaldehyde (3,3-dimethyl-2-formylcyclopropane-1-carboxylic acid derivatives) is a cornerstone reaction in the synthesis of pyrethroid insecticides (e.g., Deltamethrin).

While theoretically straightforward, this reaction is notorious for variable yields (30–65%) in unoptimized settings.[1] The "low yield" is rarely a single failure point but a cascade of three competing factors:

-

Anomalous OH Radical Generation: Unlike simple alkenes, 3-carene ozonolysis generates high yields of hydroxyl radicals (OH[1]•) via the hydroperoxide channel, which non-selectively degrades the starting material and product.

-

Criegee Intermediate Trapping: Inadequate solvent selection leads to oligomerization of the carbonyl oxide intermediate rather than the desired alkoxy-hydroperoxide formation.

-

Workup Instability: Caronaldehyde is thermally sensitive and prone to epimerization or oxidation to caronic acid if the reductive quench is inefficient.[1]

Diagnostic Workflow

Before adjusting parameters, identify your specific failure mode using the logic flow below.

Figure 1: Diagnostic decision tree for isolating the root cause of yield loss in 3-carene ozonolysis.

Technical Support FAQs

Q1: My reaction turns blue, but I still recover starting material. Why?

A: This is a classic mass-transfer artifact.[1] The blue color indicates dissolved ozone, but at very low temperatures (<-70°C), the reaction rate of ozone with the sterically hindered trisubstituted double bond of 3-carene slows down. If you stop the reaction immediately upon seeing blue, you may have only saturated the solvent, not the alkene.

-

Solution: Maintain the ozone flow for 10–15 minutes after the blue color persists. Ensure vigorous stirring to maximize the gas-liquid interface.

-

Pro-Tip: Run the reaction at -40°C to -50°C rather than -78°C. 3-carene is robust enough to handle this range, and the kinetics are significantly more favorable.[1]

Q2: I am getting a thick, viscous oil that won't distill. What is happening?

A: You are likely forming polymeric ozonides due to a lack of a participating solvent.[1] If you run this reaction in pure Dichloromethane (DCM) or Ethyl Acetate, the Criegee intermediate (carbonyl oxide) has no proton donor to react with.[1] It reacts with itself or the carbonyl product to form oligomeric peroxides (polyozonides). These are stable to mild reduction and result in viscous residues (yield loss).[1]

-

Solution: Use a Methanol/DCM (1:1 to 2:1) solvent system.[1] Methanol traps the Criegee intermediate to form a specific methoxy-hydroperoxide intermediate. This species is monomeric and reduces cleanly to the aldehyde.

Q3: My product contains significant amounts of Caronic Acid. How do I stop over-oxidation?

A: Caronic acid forms via two pathways:

-

Oxidative Workup: If the peroxide intermediate is not quenched immediately and completely, it will rearrange or auto-oxidize to the carboxylic acid.[1]

-

OH Radical Attack: The ozonolysis of terpenes generates OH radicals.

-

Solution (Workup): Ensure your reductant (DMS or Thiourea) is added while the reaction is still cold (<-20°C). Do not allow the reaction mixture to warm up before adding the quenching agent.

-

Solution (Radical Scavenger): The addition of methanol (as recommended in Q2) also acts as an OH radical scavenger, protecting the aldehyde product.

Q4: Dimethyl Sulfide (DMS) is too smelly for our lab. Can I use Zinc/Acetic Acid?

A: You can, but it is not recommended for high-yield synthesis of caronaldehyde.[1] Zinc/AcOH is a heterogeneous reduction.[1] It is often too slow to compete with the thermal decomposition of the hydroperoxide intermediates, leading to lower yields and "tar" formation.

-

Alternative: Use Thiourea .[1][2] It is an odorless solid, cheap, and highly effective at reducing hydroperoxides to aldehydes.[1] It can be added as a solution in methanol.[1][2]

Mechanistic Insight & Pathway

Understanding the "Participating Solvent" mechanism is critical for yield optimization.

Figure 2: Reaction pathway comparison.[1] The Methanol pathway (Green) prevents oligomerization, securing higher yields.

Optimized Experimental Protocol

Objective: Synthesis of cis-caronaldehyde (approx. 10g scale).

| Parameter | Specification | Rationale |

| Solvent | DCM : Methanol (1:1) | Methanol traps Criegee intermediate; DCM solubilizes 3-carene.[1] |

| Concentration | 0.2 M to 0.5 M | Dilution prevents thermal runaways during ozonolysis.[1] |

| Temperature | -40°C to -50°C | Balances reaction rate with intermediate stability.[1] |

| Endpoint | Blue color persistence + 10 mins | Ensures complete consumption of the sterically hindered alkene. |

| Quench | Dimethyl Sulfide (1.5 eq) | Rapid, homogeneous reduction.[1] Add at -40°C. |

| Warm-up | Slow (over 2 hours) to RT | Prevents exotherm from rapid peroxide decomposition.[1] |

Step-by-Step Workflow:

-

Setup: Charge (+)-3-carene (10.0 g, 73.4 mmol) into a flame-dried flask. Add DCM (75 mL) and Methanol (75 mL). Cool to -45°C .[1]

-

Ozonolysis: Bubble Ozone/Oxygen mixture through the solution.[1][2]

-

Quench: While still at -45°C , add Dimethyl Sulfide (DMS) (6.8 g, 110 mmol, 1.5 eq) dropwise.

-

Note: Reaction is exothermic.[1] Monitor internal temp.

-

-

Reduction: Allow the mixture to warm to Room Temperature (20°C) slowly over 2–3 hours. Stir overnight (12h) to ensure complete reduction of the methoxy-hydroperoxide.

-

Workup: Concentrate in vacuo (do not heat above 40°C). Dissolve residue in water/brine and extract with DCM.[1]

-

Purification: The crude aldehyde is often pure enough for subsequent steps.[1] If purification is needed, use rapid silica chromatography or distillation (high vacuum), but beware of stability.[1]

References

-

Atkinson, R., et al. (1992).[1][3] "OH radical formation yields from the gas-phase reactions of ozone with a series of terpenes." Journal of Atmospheric Chemistry.

-

Hantschke, L., et al. (2021).[1][3] "Atmospheric photooxidation and ozonolysis of Δ3-carene and 3-caronaldehyde: rate constants and product yields." Atmospheric Chemistry and Physics.

-

Master Organic Chemistry. (2013). "Ozonolysis of Alkenes and Alkynes." Master Organic Chemistry.

-

Wang, Y., et al. (2019).[1][3] "Ozonolysis of 3-carene in the atmosphere: Formation mechanism of hydroxyl radical and secondary ozonides." Physical Chemistry Chemical Physics.

-

Cochran, B. M. (2016).[1] "Synthesis and odor properties of carene and carane derivatives." Perfumer & Flavorist.

Sources

Purification of (1S)-(+)-3-Carene via fractional distillation parameters

Subject: High-Purity Isolation of (1S)-(+)-3-Carene via Fractional Distillation Ticket ID: CHEM-DIST-3C-001 Support Level: Tier 3 (Advanced Application Engineering) Status: Open

Introduction: The Separation Challenge

You are likely accessing this guide because standard distillation protocols are failing to separate this compound from its structural isomers, particularly

The Core Problem: The boiling point differential (

This guide moves beyond basic textbook distillation, providing the precise vacuum parameters, reflux ratios, and column specifications required to achieve

Module 1: Critical Process Parameters (CPP)

Q: What are the optimal pressure and temperature settings for 3-Carene?

A: Do not distill at atmospheric pressure. The required pot temperature (

Recommended Operating Window:

| Parameter | Specification | Scientific Rationale |

| Head Pressure | 10 – 15 mbar (7.5 – 11 mmHg) | Lowers B.P. of 3-carene to approx. 70–80°C , preventing thermal isomerization.[1] |

| Reflux Ratio | 10:1 to 20:1 | High reflux is non-negotiable due to the narrow |

| Pot Temperature | Max 110°C | Exceeding this increases the rate of oxidative polymerization and peroxide hazard.[1] |

| Column Efficiency | >30 Theoretical Plates | Simple Vigreux columns are insufficient.[1] Use Sulzer structured packing or a spun-band column. |

Q: How do I calculate the specific cut points for my vacuum level?

A: Use the Antoine Equation adapted for terpenes. If you cannot achieve 10 mbar, use the nomograph data below to adjust your cut points. Note that

Target Fraction Cut Points (at 10 mbar / 7.5 mmHg):

-

Fraction 1 (Lights):

(Primarily -

Fraction 2 (Intermediates):

(Mixture of -

Fraction 3 (Product): 70^\circ\text{C} - 78^\circ\text{C}$ (this compound)

-

Residue (Heavies):

(Limonene, Dipentene, Polymers)

Module 2: Experimental Protocol & Workflow

Step-by-Step Purification Logic

The following workflow utilizes a self-validating approach. You must verify the refractive index (RI) or GC trace of the "Intermediate" fraction before collecting the main body.

Figure 1: Logic flow for fractional distillation of 3-Carene, emphasizing the critical purity checkpoint before main fraction collection.

Detailed Protocol

-

System Preparation:

-

Inspect all glassware for star cracks (vacuum implosion risk).

-

Grease all joints with high-vacuum silicone grease.

-

Inert Gas Purge: Flush the system with Nitrogen (

) to remove oxygen. Critical: 3-Carene forms explosive peroxides upon contact with air.

-

-

Equilibration:

-

Fraction Collection:

-

F1 (Alpha-Pinene): Collect at a fast rate (Reflux 5:1). The temperature will be stable around

(at 10 mbar). -

Transition (The "Cut"): As temperature rises past

, increase Reflux Ratio to 20:1 . This is the most critical step. You are separating -

F3 (3-Carene): When the head temperature stabilizes at

(at 10 mbar) and GC confirms

-

Module 3: Troubleshooting & FAQs

Q: My head temperature is fluctuating wildly. What is wrong?

A: This is known as "bumping" or column flooding.

-

Cause 1: Vacuum instability. Check your pump oil and trap. Volatile terpenes can degrade pump oil viscosity rapidly.

-

Cause 2: Adiabatic loss. If your column is not insulated, environmental drafts cause internal condensation (flooding). Solution: Wrap the column in silvered vacuum jacketing or glass wool.

Q: The product has a yellow tint. Is it pure?

A: No. Pure this compound is water-white (colorless).

-

Diagnosis: Yellowing indicates oxidation (peroxide formation) or polymerization.

-

Remedy: Redistill the fraction over a small amount of Sodium Borohydride (

) or metallic Sodium (caution required) to reduce oxidation products, and ensure a strict

Q: I cannot separate Beta-Pinene from 3-Carene; they co-elute.

A: You likely lack sufficient theoretical plates.

-

Immediate Fix: Increase your reflux ratio to 30:1 or 50:1. This slows collection but improves separation resolution.

-

Hardware Fix: If using a Vigreux column, switch to a Packed Column (using Helipak or Raschig rings) or a Spinning Band Distillation system. The separation requires roughly 30-50 theoretical plates.

Q: How do I safely store the purified 3-Carene?

A: 3-Carene is highly susceptible to autoxidation.

-

Storage: Store in dark, amber glass bottles.

-

Stabilizer: Add 0.01% BHT (Butylated hydroxytoluene) or Tocopherol as an antioxidant.

-

Headspace: Purge the bottle headspace with Argon or Nitrogen before sealing. Store at

.

Module 4: Safety Directives (E-E-A-T)

Peroxide Hazard

Like many terpenes (limonene, pinene), 3-carene reacts with atmospheric oxygen to form hydroperoxides. These can concentrate in the distillation pot residue and explode upon heating.

-

Test: Always test feedstock with starch-iodide paper before distillation.

-

Neutralization: If peroxides are detected (

), wash the organic phase with saturated Ferrous Sulfate (

Flammability[1][4][5]

-

Flash Point:

(approx). -

Vapor: Heavier than air. Distillation vapors can travel to ignition sources. Ensure all heating mantles are spark-proof and the lab is well-ventilated.

References

- Separation of 3-carene from turpentine oil. Google Patents. (CN103408390B).

-

Purification of Terpenes . University of Rochester, Department of Chemistry. Retrieved from [Link]

-

Physical Properties of 3-Carene . PubChem, National Library of Medicine. Retrieved from [Link]

-

Fractional Distillation Parameters . Maratek Environmental. Retrieved from [Link]

Sources

Technical Support Hub: 3-Carene Extraction & Emulsion Management

[1][2][3]

Status: Operational Ticket ID: TSH-3CAR-EMUL Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2][3]

Introduction: The "Turpentine Trap"

You are likely encountering a stable emulsion during the liquid-liquid extraction (LLE) of 3-carene because you are fighting nature’s own defense mechanism.[1][2][3] 3-Carene is often derived from pine resin (turpentine), which naturally contains resin acids (e.g., abietic acid).[1][2][3]

In neutral or alkaline conditions, these resin acids deprotonate into carboxylate anions, acting as powerful anionic surfactants.[1][2][3] They lower the interfacial tension between your hydrophobic terpene phase and your aqueous phase, creating a "mayonnaise" that resists separation.

This guide moves beyond basic advice to address the physicochemical mechanics of breaking these emulsions without degrading your labile terpene target.

Module 1: The Mechanism (Diagnosis)[4]

Q: Why is my 3-carene layer turning into a milky white interface?

A: You are witnessing the formation of a surfactant-stabilized emulsion, likely exacerbated by the Gibbs-Marangoni effect .[2]

-

The Surfactant: Resin acids (impurities co-extracted with 3-carene) accumulate at the oil-water interface.[2][3]

-

The Charge: At pH > 6, these acids ionize (

).[1][2][3] The negative charges repel each other, preventing droplet coalescence (Electrostatic Stabilization). -

The Barrier: This creates a rigid interfacial film that defies gravity-driven separation.[2][3]

Visualization: The Resin Acid Barrier

Figure 1: Mechanism of emulsion stabilization by resin acid impurities at the liquid-liquid interface.[1][2][3]

Module 2: Immediate Intervention (The Fix)

Q: I have a stable emulsion right now. How do I break it without ruining the sample?

A: Do not shake it further. Use the DLVO Protocol (Derjaguin-Landau-Verwey-Overbeek theory) to compress the electrical double layer, or use physical shearing.[1][2][3]

Protocol A: The "Salting Out" Method (Safest)

Use this as your first line of defense. It increases ionic strength, shielding the repulsive charges on the droplets.

-

Prepare Brine: Create a saturated NaCl solution (~360 g/L).

-

Add & Swirl: Add a volume of brine equal to 20% of your total emulsion volume. Do not shake.[2][3] Gently swirl the funnel.[4]

-

Wait: Allow 15–30 minutes. The increased density of the aqueous phase (

) and ionic strength (

Protocol B: The Acid Quench (High Efficiency, High Risk)

Use this if resin acids are the suspected cause. Warning: 3-Carene is acid-sensitive and can isomerize to terpinolene or limonene under strong acidic conditions.[1][2][3]

-

Titrate: Add 1M Citric Acid (preferred over HCl for gentleness) dropwise.

-

Target pH: Aim for pH 4–5. This protonates the resin soaps (

), destroying their surfactant capability.[1][2][3] -

Separate Immediately: Once the emulsion breaks, drain the aqueous layer immediately.

-

Neutralize: Wash the organic layer with a 5% Sodium Bicarbonate solution to remove residual acid and prevent isomerization during storage.[2][3]

Protocol C: Physical Shearing (The "Bed" Filter)

Best for "rag layers" containing particulate matter.

-

Pack: Place a 1cm layer of Celite 545 (diatomaceous earth) over a glass frit or in a Buchner funnel.

-

Filter: Pour the emulsion through the bed under weak vacuum.

-

Mechanism: The tortuous path shears the droplets, and the high surface area absorbs the stabilizing particulate matter (Pickering emulsion breakers).

Module 3: Prevention & Optimization

Q: How do I prevent this in future extractions?

A: Control the pH and density gradients before you even start mixing.

Comparative Data: Emulsion Breaking Strategies

| Method | Mechanism | Time to Break | Risk to 3-Carene | Best For |

| Salting Out (NaCl) | Increases Ionic Strength (DLVO) | 20-40 mins | Low | General emulsions |

| Acidification (pH 4) | Protonates Surfactants | < 10 mins | High (Isomerization) | Resin-rich samples |

| Centrifugation | Increases G-force | 5-10 mins | Low | Small volumes (<50mL) |

| Co-solvent (Ethanol) | Modifies Surface Tension | Variable | Medium (Solvent trapping) | Viscous oils |

Workflow: The Prevention Decision Tree

Figure 2: Decision tree for preventing and treating emulsions during terpene extraction.

Module 4: Expert FAQs

Q: Can I use centrifugation for 500mL+ volumes? A: Standard benchtop centrifuges cannot handle this volume safely.[1][2][3] For large batches, use a continuous liquid-liquid separator or simply rely on the "Salting Out" method combined with gentle stirring (not shaking) to encourage coalescence.[2][3]

Q: Why not use Ethanol to break the emulsion?

A: While ethanol reduces surface tension, it distributes into both phases.[2] This alters the partition coefficient (

Q: Is my 3-carene degrading? A: If your emulsion treatment involved heat (>60°C) or low pH (<3) for extended periods, check for degradation using GC-MS.[1][2][3] Look for peaks corresponding to p-cymene (oxidation product) or terpinolene (isomerization product).[1][2][3]

References

-

Derjaguin, B., & Landau, L. (1941).[1][2][3] Theory of the stability of strongly charged lyophobic sols and of the adhesion of strongly charged particles in solutions of electrolytes. Acta Physicochimica URSS.

-

Sjöblom, J., et al. (2005).[1][2][3] Our current understanding of water-in-crude oil emulsions.[1][2][3] Recent characterization techniques and high pressure performance.[2][3][5] Advances in Colloid and Interface Science.

-

Hyldgaard, M., et al. (2012).[1][2][3] Essential oils in food preservation: mode of action, synergies, and interactions with food matrix components.[1][2][3] Frontiers in Microbiology.

-

Zhu, Y., et al. (2019).[1][2][3] Demulsification of water-in-oil emulsions by wetting coalescence using glass fibers.[1][2][3] Separation and Purification Technology.

-

Breitmaier, E. (2006).[1][2][3] Terpenes: Flavors, Fragrances, Pharmaca, Pheromones.[1][2][3] Wiley-VCH.[1][2][3] (Reference for acid sensitivity of 3-carene). [1][3]

Validation & Comparative

Technical Guide: The Isomeric Pitfall of 3-Carene (m/z 93)

Content Type: Comparative Analysis & Methodological Guide Audience: Analytical Chemists, Drug Discovery Researchers, and Metabolomics Specialists

Executive Summary: The "False Positive" Trap

In gas chromatography-mass spectrometry (GC-MS), the detection of a base peak at m/z 93 in monoterpene analysis is frequently—and often erroneously—attributed solely to

This guide moves beyond simple spectral interpretation. It establishes a comparative differentiation protocol to distinguish 3-carene from its structural isomers. We analyze the mechanistic formation of the m/z 93 ion and provide a self-validating workflow that integrates Retention Indices (RI) with specific ion ratio diagnostics.

The Mechanistic Basis: Formation of the m/z 93 Ion

To understand why 3-carene masquerades as other terpenes, we must look at the ion physics. The m/z 93 peak represents the

The Pathway

-

Ionization: The molecular ion (

, m/z 136) is formed via electron impact (70 eV). -

Ring Opening: The strained bicyclic [4.1.0] system of 3-carene opens.

-

Allylic Cleavage: The molecule undergoes a loss of an isopropyl radical (

, mass 43). -

Aromatization: The remaining fragment stabilizes into a toluene-like or cymene-cation precursor (

), yielding the intense signal at m/z 93.

Crucial Insight: Because

Comparative Analysis: 3-Carene vs. Isomers

The following table contrasts 3-carene with its primary "look-alikes." Note that while m/z 93 is the base peak for both pinene and carene, subtle differences in secondary ions exist.

Table 1: Spectral & Chromatographic Differentiation

| Feature | Limonene | ||

| Base Peak | m/z 93 | m/z 93 | m/z 68 (or 93/67) |

| Molecular Ion ( | m/z 136 (Low intensity) | m/z 136 (Low intensity) | m/z 136 (Moderate) |

| Key Diagnostic Ratio | m/z 92/93 ratio is often higher (~20-25%) | m/z 92/93 ratio is typically lower | m/z 68 is dominant |

| Secondary Ions | m/z 91, 77, 121 | m/z 91, 77, 121 | m/z 67, 53, 39 |

| Retention Index (DB-5) | ~1008 - 1015 | ~930 - 935 | ~1025 - 1030 |

| Elution Order | Elutes after | Elutes first (early) | Elutes after 3-carene |

Analyst Note: Relying solely on the NIST library match score for 3-carene vs.

-pinene often yields false positives due to >95% spectral similarity. Retention Index (RI) is the only definitive confirmation.

Experimental Protocol: The "Dual-Validation" Workflow

This protocol ensures scientific integrity by cross-referencing mass spectral data with chromatographic behavior.

Phase A: Chromatographic Setup (Separation)

-

Column: 5%-Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30m x 0.25mm ID x 0.25µm film.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Temperature Program (Critical for Isomer Splitting):

-

Hold at 60°C for 2 min.

-

Ramp 3°C/min to 150°C (Slow ramp maximizes terpene resolution).

-

Ramp 20°C/min to 280°C.

-

Phase B: Mass Spectrometry Tuning

-

Source Temp: 230°C.

-

Quad Temp: 150°C.

-

Scan Range: m/z 40–350 (Ensure m/z 40 is included to see the m/z 41/43 ratio).

-

Validation: Tune with PFTBA (FC-43). Ensure m/z 69, 219, 502 abundance ratios meet manufacturer specs.

Phase C: The Calculation (Self-Validating Step)

Do not accept a library match unless the Linear Retention Index (LRI) matches.

-

Run a

Alkane Standard mix under the exact same conditions. -

Calculate LRI for the unknown peak using the Van den Dool and Kratz equation:

-

Pass Criteria: The calculated LRI must be within

10 units of the literature value (approx. 1011 on DB-5MS for 3-carene). If the LRI is ~930, it is

Visualizing the Fragmentation & Logic

The following diagram illustrates the mechanistic pathway of the m/z 93 formation and the decision logic required to distinguish 3-carene from

Figure 1: Mechanistic fragmentation pathway of 3-carene yielding m/z 93, integrated with the chromatographic decision tree required to distinguish it from isomers.

References

-

NIST Mass Spectrometry Data Center. (2023). 3-Carene Mass Spectrum.[1][2][3] NIST Chemistry WebBook, SRD 69. [Link]

- Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation. (Standard reference for Terpene Retention Indices).

-

PubChem. (2024). 3-Carene Compound Summary. National Library of Medicine. [Link]

- Hafizovic, A., et al. (2019). Differentiation of monoterpene isomers by GC-MS and retention indices. (General methodology reference for terpene analysis).

Sources

A Senior Application Scientist's Guide to the Specific Optical Rotation of Pure (1S)-(+)-3-Carene: A Comparative Analysis

In the realm of chiral molecules, particularly within the development of pharmaceuticals and fine chemicals, the precise characterization of enantiomeric purity is paramount. The specific optical rotation, [α], is a fundamental and widely utilized physical property for such characterizations. This guide provides an in-depth analysis of the specific optical rotation of pure (1S)-(+)-3-Carene, presenting its value in the context of other structurally related and commercially significant chiral monoterpenes. Furthermore, this document will elucidate the underlying principles of polarimetry, detail a robust experimental protocol for the determination of specific rotation, and discuss the critical factors that influence this measurement, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Significance of Chirality and Optical Rotation

Chirality, the property of a molecule being non-superimposable on its mirror image, is a cornerstone of modern chemistry and pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even exert toxic effects. Consequently, the ability to isolate and quantify the enantiomeric excess (ee) of a chiral compound is critical.

Optical activity, the rotation of the plane of polarized light by a chiral substance, provides a direct measure of this enantiomeric purity.[1] The extent and direction of this rotation are quantified by the specific optical rotation, [α], a characteristic constant for a given chiral compound under defined conditions.[1][2]

This compound: A Chiral Building Block

This compound, a bicyclic monoterpene, is a valuable chiral starting material in organic synthesis. Its specific optical rotation is a key parameter for identity and purity assessment. The accepted value for the specific optical rotation of pure this compound at 20°C using the sodium D-line (589 nm) is +17° when measured as a neat (undiluted) liquid.

Comparative Analysis with Alternative Chiral Terpenes

To provide a broader context for the specific optical rotation of (+)-3-Carene, a comparison with other common chiral monoterpenes is instructive. The magnitude and sign of the specific rotation are highly sensitive to subtle changes in molecular structure.

| Compound | Structure | CAS Number | Specific Optical Rotation ([α]D20) | Measurement Conditions |

| This compound | 498-15-7 | +17° | Neat | |

| (+)-α-Pinene | 7785-70-8 | +51.14° | Not specified | |

| (-)-α-Pinene | 7785-26-4 | -50.7° | Neat | |

| (+)-Limonene | 5989-27-5 | +123.8° | 19.5°C | |

| (-)-Camphor | 464-48-2 | -43 ±1° | c = 10% in ethanol |

Data sourced from various chemical suppliers and databases.[3][4][5][6]

This comparison highlights the significant variation in specific rotation among structurally related terpenes. For instance, the enantiomers of α-pinene exhibit nearly equal and opposite rotations, as expected.[4][6] The larger magnitude of rotation for limonene compared to 3-carene and α-pinene can be attributed to differences in their molecular geometry and the resulting interactions with polarized light.

The Causality Behind Experimental Choices in Polarimetry

The measured value of specific optical rotation is not absolute and is influenced by several experimental parameters.[7][8] Understanding these factors is crucial for obtaining accurate and reproducible results.

-

Temperature: Temperature can affect the density of the sample and may also influence the conformational equilibrium of flexible molecules, thereby altering the observed rotation.[7] For this reason, precise temperature control is essential.

-

Wavelength: The magnitude of optical rotation is dependent on the wavelength of the light used, a phenomenon known as optical rotatory dispersion (ORD).[9] By convention, the sodium D-line (589.3 nm) is most commonly used.[9]

-

Solvent: The solvent can interact with the chiral molecule through hydrogen bonding or dipole-dipole interactions, which can alter its conformation and, consequently, its specific rotation.[10] Therefore, the solvent used must always be specified. For neat liquids like (+)-3-Carene, this factor is eliminated.

-

Concentration: For solutions, the observed rotation is directly proportional to the concentration of the chiral compound.[1] It is critical to prepare solutions with accurately known concentrations. For some compounds, the specific rotation itself can show a slight dependence on concentration.[10][11]

A Self-Validating Protocol for the Determination of Specific Optical Rotation

The following protocol is designed to be a self-validating system, incorporating checks and best practices to ensure the integrity of the results.

Experimental Workflow for Polarimetry

Caption: Workflow for Determining Specific Optical Rotation.

Step-by-Step Methodology

-

Instrument Preparation and Calibration:

-

Power on the polarimeter and the sodium lamp, allowing them to warm up for at least 30 minutes to ensure a stable light output.[12]

-

Set the temperature of the sample chamber to 20.0 ± 0.1 °C.

-

Fill a clean polarimeter cell with the blank solvent (if measuring a solution) or leave it empty for a neat sample air blank.

-

Place the blank cell in the sample chamber and perform a zero calibration according to the instrument's operating manual. This corrects for any background rotation from the solvent or the instrument optics.

-

-

Sample Preparation:

-

For Neat Liquids (e.g., this compound): Ensure the sample is pure and free of any particulate matter. If necessary, filter the sample through a 0.45 µm syringe filter.

-

For Solutions: Accurately weigh a precise amount of the solid or liquid sample and dissolve it in a known volume of a suitable solvent in a volumetric flask. The concentration should be chosen to give a significant observed rotation (typically between 0.5° and 5°). Note the exact concentration in g/mL.[13]

-

Carefully fill the polarimeter cell with the sample, ensuring no air bubbles are present in the light path.[2][14] Most cells have a bubble trap to facilitate this.

-

-

Measurement:

-

Place the sample-filled cell into the polarimeter.

-

Initiate the measurement. For manual polarimeters, adjust the analyzer until the split-field image is of uniform brightness and record the angle.[12] For automatic polarimeters, the instrument will directly display the observed rotation (α).

-

Take at least three to five independent readings and calculate the average observed rotation. This ensures the reproducibility of the measurement.

-

-

Calculation of Specific Optical Rotation:

The specific optical rotation is calculated using the Biot's Law equation:[2]

For solutions: [α]λT = α / (c × l)

For neat liquids: [α]λT = α / (d × l)

Where:

-

[α]λT is the specific rotation at temperature T and wavelength λ.

-

α is the observed rotation in degrees.

-

c is the concentration in g/mL.

-

d is the density of the neat liquid in g/mL at temperature T.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

-

Reporting:

-

The final specific rotation value should be reported along with the temperature, wavelength, and, for solutions, the concentration and solvent used. For example: [α]D20 = +17° (neat).

-

Conclusion

The specific optical rotation is an indispensable tool in the arsenal of the modern chemist for the characterization of chiral molecules. The value of +17° for pure this compound provides a critical benchmark for its identification and quality control. By understanding the principles of polarimetry, adhering to a rigorous experimental protocol, and considering the influence of key experimental parameters, researchers can confidently and accurately determine this vital physical property. This guide serves as a comprehensive resource to that end, enabling the reliable characterization of chiral compounds essential for advancements in research, development, and quality assurance.

References

-

Chemistry LibreTexts. (2020, August 1). 3.6: Optical Activity. Retrieved February 6, 2026, from [Link]

-

Chemistry LibreTexts. (2019, May 19). 5.5: Polarimetry. Retrieved February 6, 2026, from [Link]

-

Hayashi, T., et al. (1969). Method for the accurate determination of specific rotation. Specific rotation of valine and leucine. Canadian Journal of Chemistry, 47(15), 2739-2744. [Link]

-

Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Retrieved February 6, 2026, from [Link]

-

Poe, C. F., & Plein, E. M. (1932). The Optical Activity of Camphor in Alcoholic Solutions. Journal of the American Pharmaceutical Association, 21(9), 883-885. [Link]

-

PubChem. (n.d.). (+)-Limonene. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). (+-)-alpha-Pinene. Retrieved February 6, 2026, from [Link]

-

PubChem. (n.d.). alpha-Pinene. Retrieved February 6, 2026, from [Link]

-

Richardson, F. S., & Buckingham, A. D. (1976). The optical activity of camphor and some derivatives. The Journal of Physical Chemistry, 80(23), 2517-2524. [Link]

-